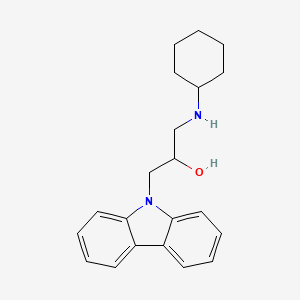

1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of TCMDC-124168, also known as 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol, GNF-Pf-3683, or MMV009063, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and activation of the amino acid starvation response .

Mode of Action

TCMDC-124168 inhibits the function of PfAsnRS via a unique mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124168 adduct, which inhibits the function of PfAsnRS . Notably, the human equivalent of this enzyme, Human AsnRS, is much less susceptible to this reaction hijacking mechanism .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124168 affects the protein translation pathway in the malaria parasite . This disruption leads to the activation of the amino acid starvation response , which can be detrimental to the parasite .

Pharmacokinetics

The compound is described as alow molecular weight inhibitor with drug-like physical parameters , suggesting favorable pharmacokinetic properties.

Result of Action

The action of TCMDC-124168 results in potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development . The inhibition of PfAsnRS and the subsequent activation of the amino acid starvation response are likely to contribute to these effects .

Action Environment

The compound’s potent activity against parasite cultures and low propensity for resistance development suggest that it may be effective in various environmental conditions .

Analyse Biochimique

Biochemical Properties

TCMDC-124168 has been identified as an inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), a key enzyme involved in protein synthesis in the malaria parasite . This interaction involves the binding of TCMDC-124168 to the active site of PfProRS, inhibiting its function .

Cellular Effects

In cellular contexts, TCMDC-124168 has been shown to have significant effects on the Plasmodium falciparum parasite. It inhibits the growth of the parasite by interfering with protein synthesis, a crucial process for the survival and replication of the parasite . Additionally, TCMDC-124168 has been suggested to have potential anti-SARS-CoV-2 activity by binding to specific sites on the virus’s spike protein .

Molecular Mechanism

The molecular mechanism of TCMDC-124168 involves its interaction with the PfProRS enzyme. It binds to the enzyme’s active site, inhibiting its function and thus disrupting protein synthesis in the Plasmodium falciparum parasite . This results in the inhibition of the growth and replication of the parasite.

Activité Biologique

1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol (CAS No. 19549-93-0) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and its interactions with various biological targets. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a carbazole moiety linked to a cyclohexylamino group and a propan-2-ol functional group. Its molecular formula is C17H22N2O, with a molecular weight of approximately 270.37 g/mol. The presence of the carbazole structure contributes to its lipophilicity, which may influence its biological activity.

Research indicates that this compound exhibits neuroprotective properties. The mechanisms by which it exerts these effects may include:

- Inhibition of Neurodegeneration : The compound has been shown to protect neuronal cells from degeneration associated with various neurodegenerative diseases. It may modulate pathways involved in cell survival and apoptosis, potentially through interactions with specific receptors or enzymes involved in neuronal signaling pathways .

- Antioxidant Activity : Some studies suggest that compounds similar to this compound possess antioxidant properties, which can help mitigate oxidative stress in neuronal cells.

- Interaction with Neurotransmitter Systems : The compound may influence neurotransmitter systems, potentially enhancing synaptic plasticity and cognitive function.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound:

Case Study 1: Neuroprotective Effects in TBI Models

A study investigated the effects of this compound on mice subjected to blast-induced traumatic brain injury. The compound was administered intraperitoneally post-injury, demonstrating significant reductions in neuronal cell death and improved behavioral outcomes compared to control groups. Immunohistochemical analysis revealed decreased markers of apoptosis and inflammation in treated animals .

Case Study 2: In Vitro Assessment of Antioxidant Activity

In vitro assays were conducted using cultured neuronal cells exposed to oxidative stress. Treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent. This suggests that the compound may play a role in protecting neurons from oxidative damage associated with neurodegenerative conditions.

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-(cyclohexylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c24-17(14-22-16-8-2-1-3-9-16)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-7,10-13,16-17,22,24H,1-3,8-9,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKYZYNAWYQWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.